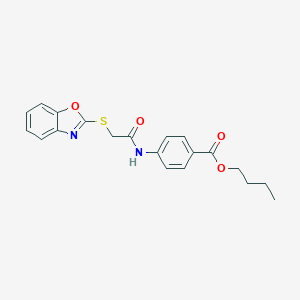![molecular formula C15H14N2O3 B386355 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide CAS No. 315670-78-1](/img/structure/B386355.png)
4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide” is a chemical compound with the molecular formula C15H14N2O3 . It is a Schiff base, a class of compounds that have attracted scientific interest due to their ease of preparation, diverse structural and physico-chemical characteristics, metal binding affinity, and pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves the condensation of ortho-vanillin with gamma-aminobutyric acid . The Schiff base is synthesized in excellent yield under mild reaction conditions in the presence of glacial acetic acid .Molecular Structure Analysis
The molecular structure of its Cu (II) complex reflects a one-dimensional polymeric compound. The complex consists of a Cu (II) ion bound to two singly deprotonated Schiff base bridging ligands that form a CuN2O4 chelation environment, and a coordination sphere with a disordered octahedral geometry .科学的研究の応用
Coordination Chemistry
Schiff bases are well-established ligands in coordination chemistry. They readily form complexes with main group and transition metal ions. In the case of our compound, the Cu(II) complex is particularly intriguing. The complex features a one-dimensional polymeric structure, with a CuN₂O₄ chelation environment. Such complexes find applications in catalysis, oxidation reactions, and analytical chemistry .
Antibacterial and Antioxidant Properties
Schiff bases and their metal complexes exhibit remarkable antibacterial and antioxidant activities. Researchers have explored their potential as bioactive agents. The compound’s unique structure, combining an amino acid backbone with a phenolic moiety, contributes to its bioactivity. These properties make it a promising candidate for drug development .
Anticancer Potential
Studies have investigated Schiff bases for their anticancer properties. The ability to selectively target cancer cells while sparing healthy cells is crucial. Our compound’s structural features may contribute to its cytotoxic effects. Researchers continue to explore its potential as an anticancer agent .
Antidiabetic Applications
Schiff bases have shown promise in managing diabetes. Their ability to modulate glucose metabolism and enhance insulin sensitivity is of interest. Our compound’s unique structure could play a role in regulating blood sugar levels. Further studies are needed to validate its efficacy .
Dye Sensitization
Schiff bases find applications in dye-sensitized solar cells (DSSCs). Their ability to absorb light and transfer electrons makes them suitable for enhancing solar cell efficiency. Researchers have explored various Schiff base derivatives for this purpose. Our compound’s phenolic and amino acid components may contribute to its performance in DSSCs .
Industrial Dyes and Colorants
Schiff bases have been employed as industrial dyes and colorants due to their vivid hues and stability. Our compound’s specific structure could make it a valuable candidate for dye applications. Researchers may explore its use in textiles, paints, and other coloration processes .
Safety and Hazards
作用機序
Target of Action
The primary target of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide is Cu (II) ions . This compound, also known as a Schiff base, has been shown to bind Cu (II) centres at both the hydroxamate and phenol ends . The role of Cu (II) ions in biological systems is diverse, including involvement in enzymatic reactions, electron transfer, and regulation of gene expression.
Mode of Action
The compound interacts with its targets through a process known as chelation , forming a CuN2O4 chelation environment . This interaction results in the formation of 1-D coordination polymers . The mode of action of this compound is largely dependent on its ability to form these polymers, which can have significant effects on the biochemical pathways in which Cu (II) ions are involved.
Pharmacokinetics
The compound’s molecular weight of 27028 suggests that it may have favorable absorption and distribution characteristics
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide Factors such as pH, temperature, and the presence of other ions or molecules can affect the compound’s ability to bind Cu (II) ions and form coordination polymers
特性
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-4-2-3-11(14(13)18)9-17-12-7-5-10(6-8-12)15(16)19/h2-9,18H,1H3,(H2,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPWUEPIIRMZLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-(2-acetamidoethoxy)phenoxy]ethyl]acetamide](/img/structure/B386272.png)
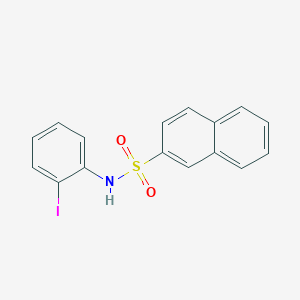
![2-chloro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B386274.png)

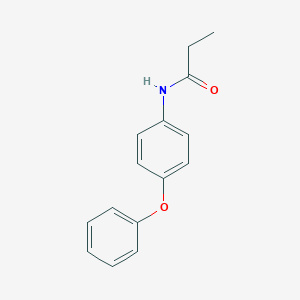
![N-[2-(quinolin-8-yloxy)ethyl]acetamide](/img/structure/B386280.png)
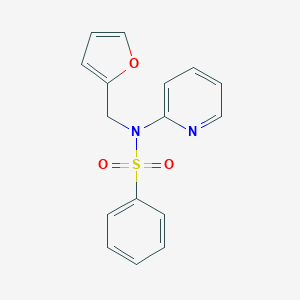
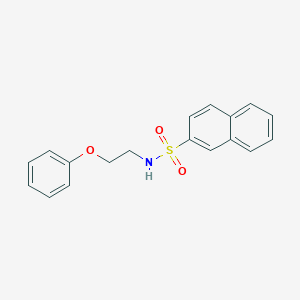
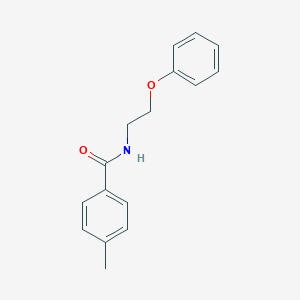

![4-Chlorophenyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B386287.png)
![2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B386291.png)
![Methyl 2-{[(8-quinolinylsulfanyl)acetyl]amino}benzoate](/img/structure/B386293.png)
